molecular formula C13H12N2OS B13382245 N'-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide

N'-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide

Cat. No.: B13382245
M. Wt: 244.31 g/mol
InChI Key: WQMKXOMVQGEUCY-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31218 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a phenylsulfanyl group, and a benzenecarboximidamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carbonyl derivative, while reduction may produce an amine .

Scientific Research Applications

N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-2-(phenylsulfanyl)benzamide
  • N’-Hydroxy-2-(phenylsulfanyl)benzenecarboxamide
  • N’-Hydroxy-2-(phenylsulfanyl)benzenecarboxylate

Uniqueness

N’-Hydroxy-2-(phenylsulfanyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

N'-hydroxy-2-phenylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C13H12N2OS/c14-13(15-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15)

InChI Key

WQMKXOMVQGEUCY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C(=NO)N

Origin of Product

United States

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